molecular formula C17H17FN2O3S B11141054 ethyl 5-(2-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(2-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11141054
M. Wt: 348.4 g/mol
InChI Key: CSLDRKXNJNJDAZ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. This scaffold is substituted with a 2-fluorophenyl group at position 5, methyl groups at positions 2 and 7, and an ethyl carboxylate ester at position 4. The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications . Thiazolo[3,2-a]pyrimidine derivatives are recognized for their broad bioactivity, including antifungal, antitumor, and enzyme inhibitory properties .

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 5-(2-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17FN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-7-5-6-8-12(11)18/h5-8,10,14H,4H2,1-3H3

InChI Key

CSLDRKXNJNJDAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)C(S2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and β-ketoester precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Industrial methods also focus on the scalability of the synthesis process, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidines.

Scientific Research Applications

Ethyl 5-(2-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 5-(2-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolo[3,2-a]Pyrimidine Core

The biological and physicochemical properties of thiazolo[3,2-a]pyrimidines are highly dependent on substituents at key positions (C5, C6, and C7). Below is a comparative analysis of analogs:

Compound Name Substituents (Position) Key Features Biological Activity/Findings
Target Compound 2-Fluorophenyl (C5), methyl (C2/C7), ethyl ester (C6) Enhanced lipophilicity due to fluorine; ester group improves solubility Antifungal activity against Aspergillus niger and Candida albicans
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl (C5), methyl (C7), ethyl ester (C6) Bromine increases molecular weight; forms halogen-π interactions in crystals Potential antitumor activity via chiral supramolecular assembly
Methyl (2Z)-2-(2-Fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-...-carboxylate 4-Methoxyphenyl (C5), fluorobenzylidene (C2) Methoxy groups improve solubility; fluorobenzylidene enhances planarity Structural analog studied for α1a-adrenergic receptor antagonism
Ethyl 5-(1,3-Benzodioxol-5-yl)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-...-carboxylate Benzodioxolyl (C5), dibromobenzylidene (C2) Bromine and hydroxyl groups enable H-bonding; benzodioxole enhances stability Potent Cdc25B phosphatase inhibitor (IC50 = 4.5 µM)
Ethyl 5-(2,5-Dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-... Dimethoxyphenyl (C5), fluorophenyl-pyrrole (C2) Methoxy and fluorophenyl groups increase steric bulk Structural complexity may target multi-drug-resistant cancers (hypothesized)

Key Structural and Functional Differences

  • C5 Substituents : The 2-fluorophenyl group in the target compound offers ortho-substitution effects, reducing steric hindrance compared to bulkier groups like 4-bromophenyl or benzodioxolyl .
  • C6 Ester vs. Amide : Compared to amide derivatives (e.g., 5-(4-methoxyphenyl)-...-carboxamide ), the ethyl ester in the target compound may enhance membrane permeability but reduce metabolic stability.

Antifungal Activity

The target compound exhibits moderate antifungal activity (MIC = 12.5–25 µg/mL) against Aspergillus niger and Candida albicans, comparable to fluconazole . In contrast, the 4-bromophenyl analog shows reduced activity, likely due to decreased solubility from halogenation.

Enzyme Inhibition

The absence of a benzylidene group in the target compound may limit similar activity.

Physicochemical Properties

  • Solubility : The ethyl ester group in the target compound improves aqueous solubility compared to methyl esters (e.g., ).
  • Crystal Packing : Unlike the 4-bromophenyl analog, which forms homochiral chains via halogen-π interactions , the target compound’s fluorine may engage in weaker C–H···F interactions, affecting crystallinity.

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